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molecular formula C14H12N2O B3004901 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline CAS No. 292644-37-2

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline

Cat. No. B3004901
M. Wt: 224.263
InChI Key: XTJYRJYREVBTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138425B2

Procedure details

Prepared by the method of Example 1a), from 2-amino-5-methylphenol (448 mg, 3.6 mmol) and 3-aminobenzoic acid (500 mg, 3.6 mmol) the subtitle compound was obtained, 97 mg (12%). 1H NMR (CDCl3) δ 7.55(d, J=8.2 Hz, 2H), 7.49(t, J=1.9 Hz, 1H), 7.30(s, 1H), 7.22(t, J=7.5 Hz, 1H), 7.08(dd, J=1.1, 8.2 Hz, 1H), 6.76(dd, J=2.3, 7.9 Hz, 1H), 2.43(s, 3H). MS 225 m/z (M+H)+.
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].[NH2:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](O)=O>>[NH2:10][C:11]1[CH:12]=[C:13]([C:14]2[O:9][C:3]3[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
448 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)O
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C=1OC2=C(N1)C=CC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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